molecular formula C5H6N2OS B11731693 4-Aminothiophene-3-carboxamide

4-Aminothiophene-3-carboxamide

Cat. No.: B11731693
M. Wt: 142.18 g/mol
InChI Key: CLVVHAAKMBHKSL-UHFFFAOYSA-N
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Description

4-Aminothiophene-3-carboxamide is a heterocyclic compound that contains a thiophene ring substituted with an amino group at the fourth position and a carboxamide group at the third position. Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and material science .

Preparation Methods

Chemical Reactions Analysis

4-Aminothiophene-3-carboxamide undergoes several types of chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Aminothiophene-3-carboxamide involves its interaction with specific molecular targets. For example, it can inhibit enzymes or receptors involved in disease pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes such as protein synthesis, cell cycle regulation, and apoptosis .

Comparison with Similar Compounds

4-Aminothiophene-3-carboxamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C5H6N2OS

Molecular Weight

142.18 g/mol

IUPAC Name

4-aminothiophene-3-carboxamide

InChI

InChI=1S/C5H6N2OS/c6-4-2-9-1-3(4)5(7)8/h1-2H,6H2,(H2,7,8)

InChI Key

CLVVHAAKMBHKSL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CS1)N)C(=O)N

Origin of Product

United States

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